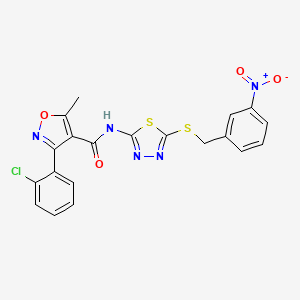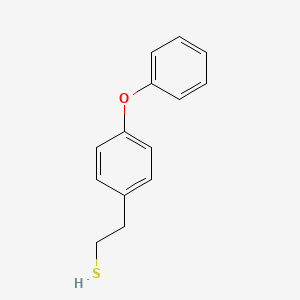
2-(4-Phenoxyphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxyphenyl)ethanethiol, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiol derivative of 4-Phenoxyphenyl ethane, which is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-(4-Phenoxyphenyl)ethanethiol has been extensively studied in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties. 2-(4-Phenoxyphenyl)ethanethiol has been investigated for its potential therapeutic applications in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol is not fully understood. However, it has been suggested that 2-(4-Phenoxyphenyl)ethanethiol acts by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-Phenoxyphenyl)ethanethiol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Phenoxyphenyl)ethanethiol has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 2-(4-Phenoxyphenyl)ethanethiol has been shown to reduce oxidative stress and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Phenoxyphenyl)ethanethiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(4-Phenoxyphenyl)ethanethiol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-Phenoxyphenyl)ethanethiol. One area of interest is the development of novel 2-(4-Phenoxyphenyl)ethanethiol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-Phenoxyphenyl)ethanethiol in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol and its potential side effects.
Conclusion:
In conclusion, 2-(4-Phenoxyphenyl)ethanethiol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(4-Phenoxyphenyl)ethanethiol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-Phenoxyphenyl)ethanethiol involves the reaction of 4-Phenoxyphenyl ethanethiol with 2-chloroethanol in the presence of sodium hydroxide. The reaction yields 2-(4-Phenoxyphenyl)ethanethiol as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2-(4-phenoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c16-11-10-12-6-8-14(9-7-12)15-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKELIEIMJHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)ethanethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)
![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

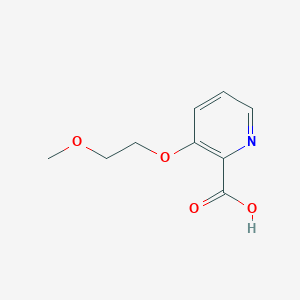
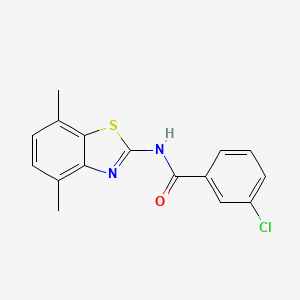
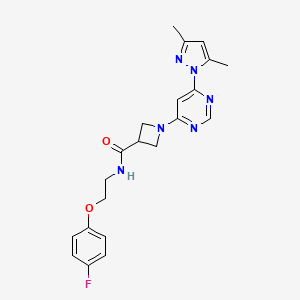
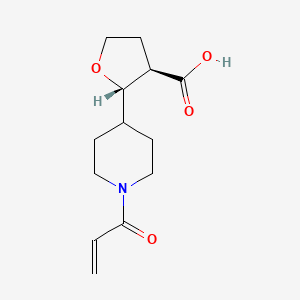

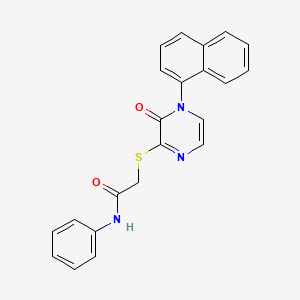
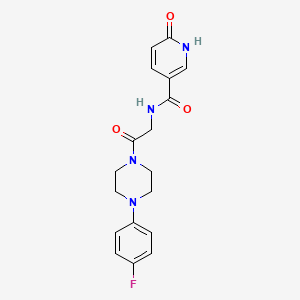
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)
![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)
